molecular formula C11H14Cl2N2O2 B14894669 (4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B14894669
M. Wt: 277.14 g/mol
InChI Key: WVWWOFSIPXXNJC-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with chlorine atoms and a piperidine ring with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of chlorine atoms can yield various substituted pyrrole derivatives .

Scientific Research Applications

(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: Similar structure but with a different substituent on the pyrrole ring.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid: Contains a pyrrole ring but with different substituents.

    4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another pyrrole derivative with distinct functional groups

Uniqueness

(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to its combination of a dichlorinated pyrrole ring and a hydroxymethyl-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H14Cl2N2O2/c12-8-5-9(14-10(8)13)11(17)15-3-1-7(6-16)2-4-15/h5,7,14,16H,1-4,6H2

InChI Key

WVWWOFSIPXXNJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=C(N2)Cl)Cl

Origin of Product

United States

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